molecular formula C6H12O2 B146681 2,2-Dimethylbutyric acid CAS No. 595-37-9

2,2-Dimethylbutyric acid

Cat. No.: B146681
CAS No.: 595-37-9
M. Wt: 116.16 g/mol
InChI Key: VUAXHMVRKOTJKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimebutic acid can be synthesized through various organic synthesis methods. One common method involves the oxidation of 2,2-dimethylbutanol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In industrial settings, dimebutic acid can be produced through the catalytic hydrogenation of 2,2-dimethylbutyronitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . The resulting product is then purified through distillation and crystallization techniques to obtain high-purity dimebutic acid.

Chemical Reactions Analysis

Types of Reactions

Dimebutic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic conditions, controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions, low temperature.

    Substitution: Halides (e.g., chlorine, bromine); basic or acidic conditions, moderate temperature.

Major Products Formed

    Oxidation: 2,2-Dimethylbutanoic acid derivatives.

    Reduction: 2,2-Dimethylbutanol.

    Substitution: Substituted dimebutic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimebutic acid is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its ability to modulate metabolic pathways and influence gene expression makes it a valuable compound for research in various scientific fields .

Biological Activity

2,2-Dimethylbutyric acid (DMB), also known as HST5040, is a branched-chain fatty acid that has garnered attention for its potential therapeutic applications, particularly in treating metabolic disorders such as propionic acidemia (PA) and methylmalonic acidemia (MMA). This article reviews the biological activities of DMB, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

This compound is classified as a short-chain fatty acid (SCFA) with the molecular formula C6H12O2C_6H_{12}O_2 and a molecular weight of 116.16 g/mol. It is characterized by its branched structure, which influences its biological activity.

DMB exhibits several biological activities that are primarily attributed to its role in metabolic pathways:

  • Inhibition of Toxic Metabolites : DMB has been shown to reduce the accumulation of toxic metabolites in conditions like PA and MMA by enhancing the catabolism of propionyl-CoA (P-CoA) and methylmalonyl-CoA (M-CoA) .
  • Induction of Fetal Hemoglobin : Research indicates that sodium 2,2-dimethylbutyrate (SDMB), a derivative of DMB, stimulates fetal globin synthesis. This mechanism is crucial for treating beta hemoglobinopathies such as sickle cell disease and beta-thalassemia .
  • Cell Proliferation : DMB has been linked to the stimulation of erythroid cell proliferation through the activation of growth-promoting genes such as c-myb and c-myc. This effect is mediated by prolonged activation of signal transducer and activator of transcription (STAT)-5 .

Pharmacokinetics

The pharmacokinetic profile of DMB has been evaluated in clinical trials. A phase 1 study revealed that SDMB was well-tolerated across various dosages (2 to 20 mg/kg), with a terminal half-life ranging from 9 to 15 hours. Increases in reticulocyte counts were observed, indicating enhanced erythropoiesis .

Case Study: Propionic Acidemia and Methylmalonic Acidemia

In a clinical setting, DMB has been investigated for its efficacy in managing PA and MMA. A study demonstrated that treatment with DMB effectively reduced the ratio of C3/C2 metabolites in patients with these disorders, suggesting a potential role in mitigating metabolic crises associated with these conditions .

Safety and Tolerability

The safety profile of DMB has been assessed in multiple studies. The absence of significant adverse effects during clinical trials supports its potential for therapeutic use. Notably, no clinically relevant laboratory abnormalities were reported following administration .

Comparative Analysis

The following table summarizes key findings related to the biological activity of DMB compared to other short-chain fatty acids:

CompoundMechanism of ActionClinical ApplicationSafety Profile
This compoundReduces toxic metabolites; induces fetal hemoglobinTreatment for PA and MMA; beta hemoglobinopathiesWell-tolerated; minimal side effects
Sodium ButyrateInhibits histone deacetylases; induces apoptosisCancer therapy; metabolic disordersModerate side effects reported
Arginine ButyrateInduces fetal hemoglobin; promotes cell survivalSickle cell diseaseSome gastrointestinal side effects

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing esters of 2,2-dimethylbutyric acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Esters of this compound are synthesized via acid-catalyzed esterification. A Dean-Stark apparatus with a molar ratio of 1:6 (acid:alcohol) shifts equilibrium toward product formation by removing water. Sulfuric acid is typically used as a catalyst. Post-reaction purification involves distilling excess alcohol and column chromatography to achieve >99.5% purity . Efficiency is enhanced by optimizing catalyst concentration and reaction time while monitoring water removal.

Q. How do the physicochemical properties of this compound influence its applications in organic synthesis?

  • Key Properties :

  • Boiling Point : 176–178°C (decomposes at 94–96°C under reduced pressure) .
  • Density : 0.928 g/cm³; Refractive Index : 1.4154 .
  • Acidity : pKa ≈ 4.8 (typical for branched carboxylic acids).
    • Applications : The branched structure enhances steric hindrance, making it useful as a chiral building block in asymmetric synthesis. Its moderate acidity allows selective deprotonation in multicomponent reactions .

Q. What purification techniques ensure high-purity this compound for research use?

  • Purification Protocol :

Distillation : Remove low-boiling impurities under reduced pressure (5 mmHg) to avoid thermal decomposition .

Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient for final purification .

Purity Validation : Confirm via GC-MS or NMR spectroscopy, ensuring absence of esterification byproducts or residual solvents .

Advanced Research Questions

Q. How can vapor-liquid equilibrium (VLE) data for this compound esters be accurately determined, and what challenges arise in extrapolating these data?

  • Experimental Design :

  • Use the transfer method to estimate saturated vapor pressure. A 3-parameter equation (e.g., Antoine-like) models temperature dependence .
  • Challenges include decomposition at high temperatures (e.g., methyl ester decomposes near 176°C) and non-ideal behavior in polar solvents. Calibration with inert reference compounds minimizes errors .

Q. What computational approaches are employed to model reactions involving this compound, and how do they compare with experimental results?

  • DFT Modeling : Density Functional Theory (DFT) calculations, such as those for sodium 2,2-dimethylbutyrate-CO₂ adducts, predict spatial conformations and binding energies. These are validated against experimental IR and XRD data, with deviations <5% in enthalpy calculations .
  • Limitations : Solvent effects and steric interactions in branched systems often require hybrid implicit/explicit solvation models for accuracy .

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

  • Resolution Strategy :

Purity Analysis : Verify sample purity via elemental analysis or HPLC to rule out impurities affecting measurements (e.g., decomposition products) .

Method Comparison : Cross-validate vapor pressure data using static vs. dynamic methods to identify systematic errors .

Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., 94–96°C under vacuum) to adjust reported boiling points .

Analytical and Methodological Questions

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Recommended Techniques :

  • ¹H/¹³C NMR : Identify branching patterns (e.g., δ 1.15 ppm for geminal dimethyl groups) and ester carbonyl signals (δ 170–175 ppm) .
  • FT-IR : Confirm carboxylic acid (1700–1725 cm⁻¹) and ester (1740–1760 cm⁻¹) functional groups .
  • MS (EI) : Fragmentation patterns distinguish isomers, such as m/z 57 (tert-butyl fragment) .

Q. How does steric hindrance in this compound impact its reactivity in nucleophilic acyl substitution?

  • Mechanistic Insight : The geminal dimethyl groups hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates. Kinetic studies show a 30–40% decrease in acylation efficiency compared to linear analogs. Strategies like using bulky leaving groups (e.g., tosylates) or elevated temperatures mitigate this .

Properties

IUPAC Name

2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAXHMVRKOTJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032811
Record name 2,2-Dimethylbutanoic acid
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

595-37-9
Record name 2,2-Dimethylbutanoic acid
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Record name 2,2-Dimethylbutyric acid
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Record name 2,2-Dimethylbutanoic acid
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Record name 2,2-Dimethylbutanoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2-Dimethylbutyric acid
2,2-Dimethylbutyric acid
2,2-Dimethylbutyric acid
2,2-Dimethylbutyric acid
2,2-Dimethylbutyric acid
2,2-Dimethylbutyric acid

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